

methyl 3-oxocyclopentanecarboxylate chemical structure

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

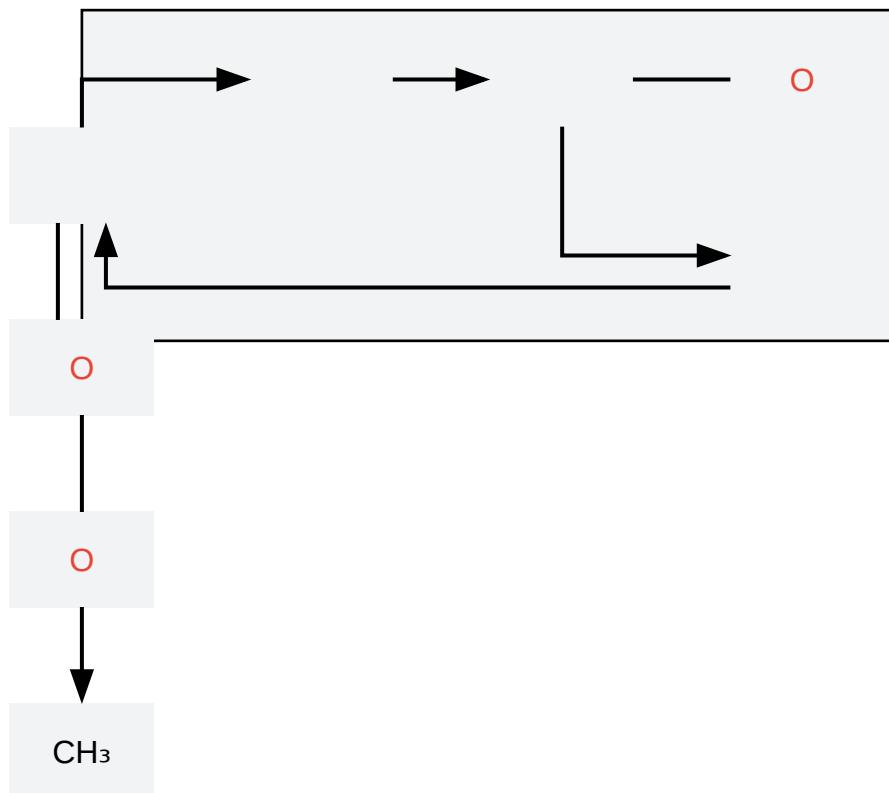
Compound Name:	Methyl 3-oxocyclopentanecarboxylate
Cat. No.:	B1267588

[Get Quote](#)

An In-depth Technical Guide to **Methyl 3-Oxocyclopentanecarboxylate**: Structure, Synthesis, and Application

This guide provides an in-depth exploration of **methyl 3-oxocyclopentanecarboxylate** (CAS No: 32811-75-9), a pivotal intermediate in modern organic synthesis. Designed for researchers, chemists, and professionals in drug development, this document elucidates the compound's structural characteristics, spectroscopic signature, synthesis protocols, and its versatile reactivity. Our focus is on the underlying chemical principles and practical methodologies that underscore its utility as a valuable molecular building block.

Introduction: A Versatile Keto-Ester in Synthesis


Methyl 3-oxocyclopentanecarboxylate is a bifunctional organic compound featuring a five-membered ring functionalized with both a ketone and a methyl ester group.^{[1][2]} This unique structural arrangement makes it a highly versatile precursor for the synthesis of more complex molecules, particularly in the pharmaceutical and fine chemical industries.^{[1][3]} Its ability to undergo selective transformations at either the ketone or ester moiety allows for the strategic construction of intricate molecular architectures, including the introduction of specific stereocenters, which is critical for the efficacy and safety of active pharmaceutical ingredients (APIs).^{[1][3]}

Molecular Structure and Physicochemical Properties

A precise understanding of the molecule's structure and properties is fundamental to its application.

IUPAC Name: methyl 3-oxocyclopentane-1-carboxylate[4] CAS Number: 32811-75-9 Molecular Formula: C₇H₁₀O₃[4] Molecular Weight: 142.15 g/mol [4]

The compound exists as a colorless to slightly yellow liquid at room temperature.[5] Its chirality at the C1 position means it can exist as enantiomers, and the availability of enantiomerically pure forms, such as **(R)-methyl 3-oxocyclopentanecarboxylate**, is invaluable for asymmetric synthesis.[3][4]

[Click to download full resolution via product page](#)

Caption: 2D Structure of **Methyl 3-Oxocyclopentanecarboxylate**.

Table 1: Physicochemical Properties

Property	Value	Reference
Physical Form	Liquid	[5]
Boiling Point	209.7 °C at 760 mmHg	
Flash Point	84.0 °C	

| InChI Key | KTGCFXSELRVRFH-UHFFFAOYSA-N | |

Spectroscopic Characterization

Confirmation of the structure and purity of **methyl 3-oxocyclopentanecarboxylate** relies on standard spectroscopic techniques. The following data serve as a reference for laboratory validation.

Table 2: Spectroscopic Data Summary

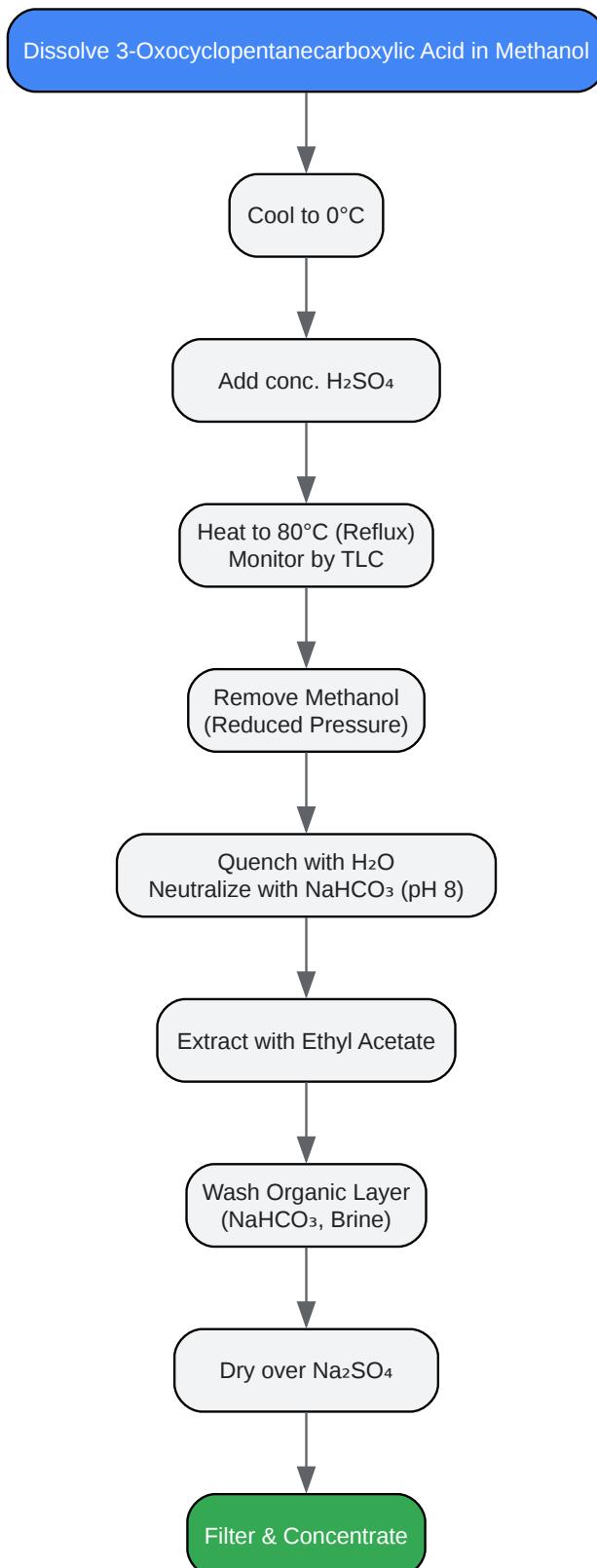
Technique	Key Signals / Peaks	Interpretation	Reference
¹ H NMR (400 MHz, CDCl ₃)	δ 3.73 (s, 3H), 3.17-3.09 (m, 1H), 2.55-2.24 (m, 4H), 2.21-2.04 (m, 2H)	-OCH ₃ (singlet), -CH-CO ₂ Me (methine), Ring -CH ₂ - protons	[5]
IR (liquid)	ν _{max} : 1730-1740 cm ⁻¹	Overlapping C=O stretches from ketone and ester functionalities	[6]

| Mass Spec (LC-MS) | [M+H]⁺ = 142.06 (calculated) | Protonated molecular ion peak, confirming the molecular weight | [5] |

Synthesis Protocols: A Practical Guide

The synthesis of **methyl 3-oxocyclopentanecarboxylate** is most commonly achieved via Fischer esterification of the corresponding carboxylic acid. This method is reliable, scalable,

and utilizes readily available reagents.

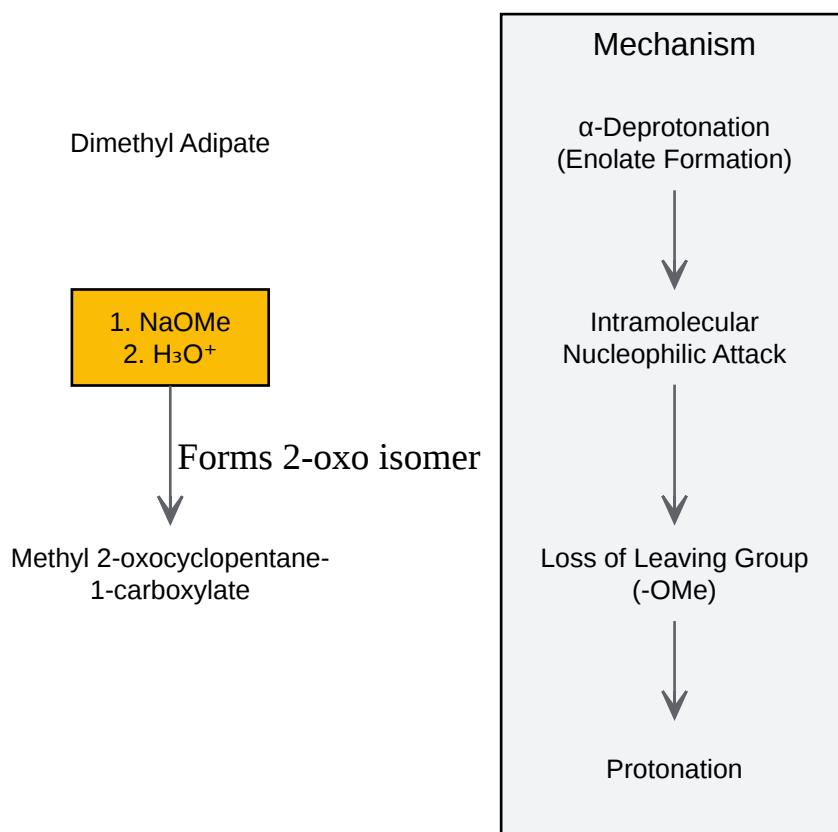

Protocol 1: Fischer Esterification of 3-Oxocyclopentanecarboxylic Acid

This protocol describes the acid-catalyzed esterification of 3-oxocyclopentanecarboxylic acid using methanol.^{[5][7]} The strong acid catalyst (H_2SO_4) protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.

Step-by-Step Methodology:

- **Dissolution:** Dissolve 3-oxocyclopentane-1-carboxylic acid (1.0 eq.) in methanol (approx. 10 mL per gram of acid).^[5]
- **Cooling:** Cool the solution to 0 °C in an ice bath. This is a precautionary step to control the exothermic reaction upon adding the strong acid catalyst.
- **Catalyst Addition:** Slowly add concentrated sulfuric acid (a catalytic amount, e.g., 0.02 eq.) to the cooled solution.^[5]
- **Reaction:** Heat the reaction mixture to 80 °C (reflux) and maintain for 1-6 hours.^{[5][7]} The progress can be monitored by Thin Layer Chromatography (TLC) to confirm the complete consumption of the starting material.
- **Solvent Removal:** After the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.^[7]
- **Workup - Quenching & Extraction:** Add water to the residue and adjust the pH to ~8 with a saturated sodium bicarbonate solution to neutralize the acid catalyst and any remaining carboxylic acid.^[7] Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x volumes).^[7]
- **Workup - Washing & Drying:** Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.^[5] Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4).

- Isolation: Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the final product, **methyl 3-oxocyclopentanecarboxylate**, typically as a colorless liquid with yields reported between 81-91%.[\[5\]](#)[\[7\]](#)


[Click to download full resolution via product page](#)

Caption: Experimental workflow for Fischer Esterification.

Contextual Synthesis: The Dieckmann Condensation

While not a direct synthesis of the 3-oxo isomer, the Dieckmann condensation is a cornerstone reaction for forming five- and six-membered cyclic β -keto esters and is essential knowledge in this area of chemistry.^{[8][9]} It is an intramolecular Claisen condensation of a diester.^[10] For instance, dimethyl adipate cyclizes in the presence of a base like sodium methoxide to form methyl 2-oxocyclopentane-1-carboxylate.

The mechanism involves the deprotonation of an α -carbon to form an enolate, which then attacks the other ester carbonyl group intramolecularly.^{[8][9]}

[Click to download full resolution via product page](#)

Caption: Conceptual overview of the Dieckmann Condensation.

Reactivity and Synthetic Applications

The dual functionality of **methyl 3-oxocyclopentanecarboxylate** is the source of its synthetic power.[1][2]

Reduction of the Ketone

A primary application of this intermediate is its reduction to methyl 3-hydroxycyclopentanecarboxylate, a precursor for various other compounds.[5][7] The ketone can be selectively reduced in the presence of the ester using a mild reducing agent like sodium borohydride (NaBH_4).

Protocol 2: Sodium Borohydride Reduction

- **Dissolution:** Dissolve **methyl 3-oxocyclopentanecarboxylate** (1.0 eq.) in methanol and cool the solution to 0 °C.[7]
- **Reagent Addition:** Add sodium borohydride (1.0 eq.) portion-wise to the solution, maintaining the temperature at 0 °C.
- **Reaction:** Stir the reaction at 0 °C for 30 minutes.[7]
- **Quenching:** Carefully quench the reaction by adding acetic acid until effervescence ceases.
- **Isolation:** Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to obtain the desired alcohol.[7]

This transformation is crucial for synthesizing compounds with glutaminase inhibitory activity, highlighting its relevance in drug discovery.[5][7]

Safety and Handling

As with any chemical reagent, proper handling is essential to ensure laboratory safety. **Methyl 3-oxocyclopentanecarboxylate** should be handled in a well-ventilated area or fume hood.

Table 3: Hazard and Safety Information

Hazard Class	Precautionary Statements
Combustible Liquid	Keep away from heat, sparks, and open flames. [11]
Irritant	May cause eye and skin irritation. [12]
Handling	Wear protective gloves, clothing, and eye/face protection. [13]

| Storage | Store in a tightly closed container in a cool, dry, well-ventilated place. [\[12\]](#) |

Always consult the latest Safety Data Sheet (SDS) from the supplier before use.

Conclusion

Methyl 3-oxocyclopentanecarboxylate is a high-value, versatile chemical intermediate. Its well-defined structure, predictable reactivity, and straightforward synthesis make it an indispensable tool for chemists in academic and industrial research. A thorough understanding of its properties and reaction protocols, as detailed in this guide, empowers scientists to leverage its full potential in the synthesis of novel pharmaceuticals, agrochemicals, and advanced materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. [nbinno.com](#) [nbinno.com]
- 2. [nbinno.com](#) [nbinno.com]
- 3. [nbinno.com](#) [nbinno.com]
- 4. methyl (1R)-3-oxocyclopentane-1-carboxylate | C7H10O3 | CID 11789302 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. methyl 3-oxocyclopentane-1-carboxylate | 32811-75-9 [chemicalbook.com]

- 6. prepchem.com [prepchem.com]
- 7. guidechem.com [guidechem.com]
- 8. Dieckmann condensation - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Illustrated Glossary of Organic Chemistry - Dieckmann condensation [chem.ucla.edu]
- 11. sigmaaldrich.cn [sigmaaldrich.cn]
- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 13. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [methyl 3-oxocyclopentanecarboxylate chemical structure]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1267588#methyl-3-oxocyclopentanecarboxylate-chemical-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com